molecular formula C31H29FN2O3 B11643965 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11643965
M. Wt: 496.6 g/mol
InChI Key: MKXDHZVCUUNPHH-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals. The presence of ethoxy, fluorophenyl, and phenyl groups further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method is the condensation of 4-ethoxybenzaldehyde with 4-fluoroaniline, followed by cyclization and subsequent functional group modifications. The reaction conditions often include:

    Solvents: Ethanol, methanol, or dichloromethane.

    Catalysts: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are usually carried out at elevated temperatures (60-100°C) to facilitate cyclization and condensation.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Crystallization, recrystallization, and chromatography are employed to achieve high purity.

    Quality Control: Analytical techniques like HPLC and NMR are used to monitor the product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its quinoline core is known for antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethoxyphenyl)-N-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 4-(4-ethoxyphenyl)-N-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

Compared to similar compounds, 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to the presence of the fluorophenyl group. This fluorine substitution can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity. Additionally, the ethoxy group provides increased solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C31H29FN2O3

Molecular Weight

496.6 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H29FN2O3/c1-3-37-25-15-9-21(10-16-25)29-28(31(36)34-24-13-11-23(32)12-14-24)19(2)33-26-17-22(18-27(35)30(26)29)20-7-5-4-6-8-20/h4-16,22,29,33H,3,17-18H2,1-2H3,(H,34,36)

InChI Key

MKXDHZVCUUNPHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CC=C(C=C5)F)C

Origin of Product

United States

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